1-Phenylpiperidin-4-amine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-Phenylpiperidin-4-amine involves several strategies, including reductive amination processes and the utilization of specific catalysts to facilitate the formation of the desired chemical structures. For example, the reductive amination of 1,4- and 1,5-dicarbonyl compounds with (S)-valine methyl ester has been employed to synthesize N-substituted (S)-2-phenylpiperidine, showcasing a method for obtaining phenylpiperidine derivatives with high diastereoselectivity (Manescalchi, Nardi, & Savoia, 1994).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 1-Phenylpiperidin-4-amine reveals the impact of N-phenyl substitutions on the planarity and conjugation within the molecule. The introduction of N-phenyl substituents to 4-aminostilbenes, for instance, leads to a more planar ground-state geometry, influencing the absorption and fluorescence spectra (Yang, Chiou, & Liau, 2002).
Chemical Reactions and Properties
1-Phenylpiperidin-4-amine and its derivatives undergo various chemical reactions, demonstrating a range of chemical properties. Dehydrative condensation between carboxylic acids and amines, catalyzed by specific compounds, illustrates the compound's reactivity and the formation of amidation products, highlighting its chemical versatility (Wang, Lu, & Ishihara, 2018).
Physical Properties Analysis
The physical properties of 1-Phenylpiperidin-4-amine derivatives, such as solubility, melting points, and crystalline structure, can be influenced by the presence of various substituents and the formation of polymorphs. For instance, N-phenylpyridin-4-amine forms two polymorphs, indicating the compound's ability to exist in multiple solid forms with different physical properties (Okuno & Umezono, 2014).
Chemical Properties Analysis
The chemical properties of 1-Phenylpiperidin-4-amine derivatives, including reactivity, stability, and functional group transformations, are crucial for their application in synthetic chemistry. The selective sorption of small hydrocarbons and photocatalytic properties of metal-organic frameworks based on related ligands demonstrate the compound's utility in material science and catalysis (Fu, Kang, & Zhang, 2014).
Scientific Research Applications
1-Phenylpiperidin-4-amine, also known as N-Phenyl-4-piperidinamine or 4-anilinopiperidine, is a chemical compound with the formula C11H16N2 . Piperidines, including 1-Phenylpiperidin-4-amine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
The scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones has been summarized recently . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
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Pharmaceutical Industry : Piperidines, including 1-Phenylpiperidin-4-amine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
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Synthesis of Substituted Phenylpiperidin Products : N-phenylpiperidin-4-amine dihydrochloride is an important organic intermediate to synthesize substituted phenylpiperidin products .
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Phenylpiperidines : Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine. There are a variety of pharmacological effects associated with phenylpiperidines including morphine-like activity or other central nervous system effects .
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Regulation : The Drug Enforcement Administration has proposed to modify the listing of the list I chemical, N-phenylpiperidin-4-amine (also known as 4-anilinopiperidine; N-phenyl-4-piperidinamine; 4–AP) (hereinafter referred to as 4-anilinopiperidine), to include halides of 4-anilinopiperidine .
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Synthesis of Biologically Active Piperidines : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
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Antiaggregatory and Antioxidant Effects : Novel 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects .
Safety And Hazards
Future Directions
The Drug Enforcement Administration (DEA) has recently modified the listing of 1-Phenylpiperidin-4-amine to include halides of 4-anilinopiperidine . This suggests that there is ongoing research and regulatory interest in this compound and its derivatives. Furthermore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-phenylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJSOVLHTDPFAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611287 | |
Record name | 1-Phenylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpiperidin-4-amine | |
CAS RN |
63921-23-3 | |
Record name | 1-Phenylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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